molecular formula C6H4ClNOS B085061 Benzenamine, 4-chloro-N-sulfinyl- CAS No. 13165-68-9

Benzenamine, 4-chloro-N-sulfinyl-

Cat. No. B085061
CAS RN: 13165-68-9
M. Wt: 173.62 g/mol
InChI Key: GTKDDSPQJMLGOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of benzene sulfonyl chloride with various amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized through a reaction between 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, indicating a method that could be adapted for the synthesis of "Benzenamine, 4-chloro-N-sulfinyl-" by altering the substituents used in the reaction (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction (XRD) play a crucial role in determining the crystal structure of compounds. For instance, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine has been determined, which provides insights into the molecular geometry that could be relevant for understanding the structure of "Benzenamine, 4-chloro-N-sulfinyl-" (Dileep, Mallesha, & Sridhar, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-sulfinylketimines demonstrate the reactivity of the sulfinyl group in stereoselective synthesis processes. The stereoselective benzylation of N-sulfinyl ketimines with sulfoxides illustrates the chemical behavior and potential reactions "Benzenamine, 4-chloro-N-sulfinyl-" could undergo, highlighting the control of stereochemistry in the formation of chiral centers (García Ruano, Alemán, & Parra, 2005).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including thermal stability and crystalline structure, are crucial for understanding their behavior under various conditions. Spectroscopic and thermal analysis techniques provide valuable data for this purpose, as demonstrated in studies of similar compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO analysis and NBO analysis, is essential for understanding the chemical properties of "Benzenamine, 4-chloro-N-sulfinyl-." These analyses reveal insights into the stability, reactivity, and electronic behavior of the molecule, which are fundamental for predicting its reactivity and potential applications in organic synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Scientific Research Applications

Structural and Conformational Studies

  • Configuration and Conformation : The crystal structures of N-sulfinyl-benzenamine compounds have been studied, revealing a planar structure with a syn configuration of the O=S=N-R group. The planarity of the molecule can be affected by substituents in the ortho position, as observed in derivatives like N-sulfinyl-2,6-diethyl benzenamine (Romano, Védova, & Boese, 1999).

Chemical Reaction Studies

  • Reaction with Trithiazyl Trichloride : Benzenamines react with 1,3,5-trichloro-1λ4,3λ4,5λ4-1,3,5,2,4,6-trithiatriazine to form novel radicals, indicating potential applications in advanced chemical synthesis and radical chemistry (Domschke et al., 1990).

Pharmaceutical Research

  • Antifungal Agents : Derivatives of benzenamine have been synthesized and characterized, showing significant antifungal activity, suggesting their potential use in pharmaceutical applications (Malhotra et al., 2012).

Materials Science and Crystallography

  • Crystal Structure Analysis : Studies on compounds like 4-(4-aminophenylsulfonyl)benzenamine have detailed their crystal structures, enhancing the understanding of molecular interactions and structural design in materials science (Dileep et al., 2013).

Biochemical and Molecular Studies

  • Serotonin Transporter Ligand : Certain derivatives of benzenamine have been found to have high binding affinities to serotonin transporters, indicating their potential use in neurological research and therapy (Oya et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

1-chloro-4-(sulfinylamino)benzene likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) attacks an aromatic ring carbon, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then loses a halide ion, resulting in the substitution of one of the aromatic ring substituents .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, including those involving protein tyrosine kinases such as alk, btk, c kit, c met, cfms, ddr, dyrk, egfr, ephrin receptor, fak .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract or skin, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .

Result of Action

Similar compounds can cause various effects at the molecular and cellular level, including changes in enzyme activity, protein function, and cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-chloro-4-(sulfinylamino)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the compound’s action can be influenced by biological factors such as the individual’s health status, genetic makeup, and the presence of other drugs .

properties

IUPAC Name

1-chloro-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKDDSPQJMLGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=S=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065368
Record name Benzenamine, 4-chloro-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-chloro-N-sulfinyl-

CAS RN

13165-68-9
Record name 4-Chloro-N-sulfinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13165-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-N-sulfinyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-chloro-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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